
(2E)-3-(3-bromo-4-methoxyphenyl)-N-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(3-bromo-4-methoxyphenyl)-N-phenylprop-2-enamide: is an organic compound that belongs to the class of enamides It is characterized by the presence of a bromo and methoxy substituent on the phenyl ring, and a phenyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-bromo-4-methoxyphenyl)-N-phenylprop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-methoxybenzaldehyde and N-phenylprop-2-enamide.
Condensation Reaction: The key step in the synthesis is the condensation reaction between 3-bromo-4-methoxybenzaldehyde and N-phenylprop-2-enamide. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol.
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: After the reaction is complete, the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2E)-3-(3-bromo-4-methoxyphenyl)-N-phenylprop-2-enamide can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols, depending on the reducing agents used.
Substitution: The bromo substituent on the phenyl ring makes the compound susceptible to nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different nucleophiles.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced mechanical strength.
Biology and Medicine:
Anticancer Activity: Studies have shown that (2E)-3-(3-bromo-4-methoxyphenyl)-N-phenylprop-2-enamide exhibits proapoptotic and anti-angiogenic activity, making it a potential candidate for anticancer drug development.
Antibacterial Activity: The compound has demonstrated antibacterial potential against various bacterial strains, including Staphylococcus aureus.
Industry:
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Agrochemicals: The compound may find applications in the development of new agrochemicals for pest control.
Mechanism of Action
The mechanism of action of (2E)-3-(3-bromo-4-methoxyphenyl)-N-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis, such as caspases and angiogenic factors.
Pathways Involved: It modulates signaling pathways related to cell cycle regulation and apoptosis, leading to the inhibition of tumor growth and angiogenesis.
Comparison with Similar Compounds
(2E)-3-(2-bromo-6-hydroxy-4-methoxyphenyl)-1-(naphthalene-2-yl)prop-2-en-1-one: This compound exhibits similar proapoptotic and anti-angiogenic activity.
3-Bromocinnamic Acid:
Uniqueness:
Structural Features: The presence of both bromo and methoxy substituents on the phenyl ring, along with the phenyl group attached to the nitrogen atom, gives (2E)-3-(3-bromo-4-methoxyphenyl)-N-phenylprop-2-enamide unique chemical properties.
Biological Activity: Its specific proapoptotic and anti-angiogenic activities make it a promising candidate for anticancer research.
Properties
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-N-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c1-20-15-9-7-12(11-14(15)17)8-10-16(19)18-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPHNKOGWTUHHO-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.